3-Amino-1,1,1-trifluorobutan-2-ol
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Overview
Description
3-Amino-1,1,1-trifluorobutan-2-ol is a chemical compound with the molecular formula C4H8F3NO It is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and three fluorine atoms attached to a butane backbone
Mechanism of Action
Pharmacokinetics
Its physical properties such as melting point (-3076° C), boiling point (~1832° C at 760 mmHg), and density (~13 g/cm^3) suggest that it is likely to be stable under physiological conditions .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Its storage recommendation is at room temperature , suggesting that it is stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluorobutan-2-ol typically involves the reaction of 3,3,3-trifluoropropene with ammonia and water under controlled conditions. The reaction proceeds through the addition of ammonia to the double bond of 3,3,3-trifluoropropene, followed by hydrolysis to yield the desired product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluorobutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluorobutanone or trifluorobutanal.
Reduction: Formation of trifluorobutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1,1,1-trifluorobutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,1,1-trifluoropropan-2-ol
- 3-Amino-1,1,1-trifluorobutan-1-ol
- 3-Amino-1,1,1-trifluoropentan-2-ol
Uniqueness
3-Amino-1,1,1-trifluorobutan-2-ol is unique due to its specific arrangement of functional groups and fluorine atoms, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-amino-1,1,1-trifluorobutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c1-2(8)3(9)4(5,6)7/h2-3,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGFUIQQJUBRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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